molecular formula C9H10FNO2 B2496847 3-amino-3-(2-fluorophenyl)propanoic Acid CAS No. 117391-49-8; 151911-22-7; 151911-32-9

3-amino-3-(2-fluorophenyl)propanoic Acid

Cat. No.: B2496847
CAS No.: 117391-49-8; 151911-22-7; 151911-32-9
M. Wt: 183.182
InChI Key: RSCLTSJQAQBNCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Non-Proteinogenic β-Amino Acids in Modern Organic and Medicinal Chemistry

Non-proteinogenic amino acids are those not naturally encoded in the genetic code of organisms. mdpi.com This class of molecules is vast and includes β-amino acids, which are structurally analogous to their α-amino acid counterparts but with the amino group attached to the β-carbon, two atoms away from the carboxyl group. wikipedia.org This seemingly subtle structural modification imparts significant conformational flexibility and results in different secondary structures compared to naturally occurring peptides. researchgate.net

In medicinal chemistry, β-amino acids are valuable building blocks for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. The incorporation of β-amino acids into peptide sequences can confer resistance to enzymatic degradation, a common challenge in the development of peptide-based therapeutics. researchgate.netresearchgate.net This enhanced stability can lead to improved pharmacokinetic profiles and increased potency. researchgate.netresearchgate.net Furthermore, peptides containing β-amino acids can adopt well-defined secondary structures, such as helices and turns, which are crucial for molecular recognition and biological activity. wikipedia.orgacs.org

Beyond their role in peptidomimetics, non-proteinogenic β-amino acids are utilized in the synthesis of a wide array of biologically active molecules and are considered important intermediates in the development of new drugs. researchgate.netresearchgate.net Their applications span various therapeutic areas, including the development of antimicrobial agents, anticancer therapies, and treatments for neurological disorders. numberanalytics.com The ability to synthesize β-amino acids with diverse side chains allows for the fine-tuning of molecular properties to achieve desired biological effects. numberanalytics.com

Rationale for Researching Fluorinated β-Amino Acid Scaffolds

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties. mdpi.comacs.orgbohrium.com The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a valuable tool for optimizing drug candidates. mdpi.comtandfonline.com When incorporated into β-amino acid scaffolds, fluorine can impart a range of beneficial effects.

One of the primary reasons for fluorination is to enhance metabolic stability. bohrium.comtandfonline.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by enzymes in the body. tandfonline.com This can lead to a longer biological half-life and improved bioavailability of a drug. researchgate.net

Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which in turn can influence a molecule's pharmacokinetic properties and its binding affinity to a biological target. bohrium.comacs.org The strategic placement of fluorine atoms can also impact the conformation of a molecule, which can be critical for its interaction with a receptor or enzyme. bohrium.comacs.org The introduction of fluorine can also increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes. mdpi.com

The synthesis of fluorinated β-amino acids has been an active area of research, with various methods developed to introduce fluorine into the β-amino acid framework. researchgate.netbenthamscience.com These synthetic efforts have provided access to a diverse range of fluorinated building blocks for use in drug discovery and development. researchgate.netbenthamscience.com

Structural Attributes and Stereoisomeric Forms of 3-Amino-3-(2-fluorophenyl)propanoic Acid

This compound is a non-proteinogenic β-amino acid that features a fluorophenyl group attached to the β-carbon. The presence of the fluorine atom on the phenyl ring at the ortho position influences the electronic properties and conformation of the molecule.

A key structural attribute of this compound is the presence of a chiral center at the β-carbon. This gives rise to two stereoisomers, the (R)- and (S)-enantiomers. chemimpex.comchemimpex.com These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities and pharmacological profiles. The ability to synthesize and isolate enantiomerically pure forms of this compound is crucial for its application in pharmaceutical research, as often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. chemimpex.comchemimpex.com The chiral nature of this molecule allows for the exploration of stereospecific interactions with biological targets. chemimpex.com

Below is a table summarizing some of the key structural and identifying information for this compound and its enantiomers.

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
This compound (Racemic)C₉H₁₀FNO₂183.18117391-49-8
(R)-3-Amino-3-(2-fluorophenyl)propanoic acidC₉H₁₀FNO₂183.18151911-22-7
(S)-3-Amino-3-(2-fluorophenyl)propanoic acidC₉H₁₀FNO₂183.18151911-33-0

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCLTSJQAQBNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117391-49-8
Record name 3-amino-3-(2-fluorophenyl)propanoic acid
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Advanced Synthetic Methodologies for 3 Amino 3 2 Fluorophenyl Propanoic Acid

Chemo-Enzymatic Approaches to Enantiomerically Enriched 3-Amino-3-(2-fluorophenyl)propanoic Acid and Related Structures

Chemo-enzymatic methods offer a powerful and environmentally benign alternative to traditional chemical synthesis, often providing high enantioselectivity under mild reaction conditions.

Asymmetric Synthesis Utilizing Threonine Aldolases and Analogous Biocatalysts

Threonine aldolases are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the reversible aldol (B89426) addition of glycine (B1666218) to an aldehyde. While the direct synthesis of this compound using this method has not been extensively detailed, the application of these biocatalysts to structurally similar compounds highlights their potential. For instance, d-threonine (B559538) aldolase (B8822740) from Pseudomonas sp. has been successfully employed in the synthesis of (2R,3S)‐2‐amino‐3‐(2‐fluorophenyl)‐3‐hydroxy‐2‐methylpropanoic acid. This reaction proceeds with a high diastereomeric ratio, demonstrating the enzyme's excellent stereocontrol. The subsequent reductive removal of the β-hydroxy group presents a viable two-step chemo-enzymatic pathway to access the desired α-amino acid scaffold.

The general applicability of threonine aldolases to a wide array of aromatic aldehydes suggests that 2-fluorobenzaldehyde (B47322) would be a suitable substrate for the enzymatic aldol reaction. The key challenge remains in the subsequent selective dehydroxylation at the β-position to yield the target compound.

Lipase-Catalyzed Hydrolysis for Enantioselective Preparation

Lipases are versatile enzymes widely used for the kinetic resolution of racemates. An efficient method for the synthesis of enantiomers of β-fluorophenyl-substituted β-amino acids, including this compound, has been developed through lipase-catalyzed hydrolysis of the corresponding racemic ethyl ester hydrochloride salts.

In a notable study, lipase (B570770) PSIM from Burkholderia cepacia was utilized to catalyze the hydrolysis of racemic ethyl 3-amino-3-(2-fluorophenyl)propanoate hydrochloride. The reaction, conducted in diisopropyl ether at 45°C in the presence of triethylamine (B128534) and water, furnished the unreacted (R)-amino ester and the (S)-amino acid with excellent enantiomeric excess (ee) values of ≥99% and good chemical yields (>48%). nih.govthieme-connect.com

EnzymeSubstrateProductEnantiomeric Excess (ee)Chemical Yield
Lipase PSIM (Burkholderia cepacia)(±)-ethyl 3-amino-3-(2-fluorophenyl)propanoate(S)-3-amino-3-(2-fluorophenyl)propanoic acid≥99%>48%
(R)-ethyl 3-amino-3-(2-fluorophenyl)propanoate≥99%>48%

Enantioselective Acylation Strategies

Enantioselective acylation, another lipase-catalyzed kinetic resolution technique, has proven effective for the separation of β-amino acid enantiomers. This method involves the selective acylation of one enantiomer in a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer.

For related β-amino esters, Candida antarctica lipase A (CAL-A) has been shown to be an effective catalyst for enantioselective N-acylation. While specific data for the 2-fluorophenyl derivative is part of a broader study, the general strategy involves using an acyl donor in an organic solvent. The efficiency and enantioselectivity of the acylation can be highly dependent on the choice of acyl donor and solvent. This approach allows for the isolation of both the N-acylated product and the unreacted amino ester, which can then be deprotected to yield the corresponding free amino acid enantiomers. nih.gov

Conventional Chemical Synthesis Routes for this compound

Traditional chemical synthesis remains a cornerstone for the production of both racemic and enantiomerically enriched this compound.

Modified Rodionov Synthesis for Racemic Mixtures

The Rodionov reaction is a classic method for the synthesis of β-amino acids. A modified version of this reaction is commonly used to prepare racemic this compound. This one-pot synthesis involves the condensation of 2-fluorobenzaldehyde, malonic acid, and ammonium (B1175870) acetate (B1210297) in a suitable solvent, typically ethanol (B145695), under reflux conditions. nih.govmdpi.com The reaction proceeds via a Knoevenagel condensation followed by a Michael addition of ammonia (B1221849) and subsequent decarboxylation.

This method is advantageous due to its operational simplicity and the ready availability of the starting materials. The resulting racemic β-amino acid can then be used in subsequent enzymatic resolution steps to obtain the pure enantiomers.

AldehydeReagentsProduct
2-FluorobenzaldehydeMalonic acid, Ammonium acetate, Ethanol(±)-3-amino-3-(2-fluorophenyl)propanoic acid

Asymmetric Hydrogenation of Precursors

Asymmetric hydrogenation of prochiral enamines or β-enamino esters is a highly efficient and atom-economical method for the synthesis of enantiomerically enriched β-amino acids. This approach typically involves the use of a chiral transition metal catalyst, most commonly based on rhodium or ruthenium.

The synthesis of N-aryl β-amino esters has been achieved with high conversions and enantioselectivities (up to 96.3% ee) through the asymmetric hydrogenation of N-aryl β-enamino esters using rhodium complexes with electron-donating bisphosphine ligands such as TangPhos. nih.govacs.org The precursor, an N-aryl β-enamino ester of 2-fluorobenzaldehyde, can be readily prepared from the corresponding β-keto ester and an aniline (B41778) derivative.

Furthermore, direct asymmetric hydrogenation of unprotected β-enamino esters has been successfully demonstrated using Rh complexes with Josiphos-type chiral ligands. nih.govresearchgate.net This method is particularly attractive as it eliminates the need for protection and deprotection steps of the amino group, leading to a more streamlined and efficient synthesis. High yields and enantioselectivities (93-97% ee) have been reported for a range of substrates. nih.govresearchgate.net

Catalyst SystemSubstrate TypeKey Features
Rh-TangPhosN-aryl β-enamino estersHigh conversion and enantioselectivity.
Rh-JosiphosUnprotected β-enamino estersNo protection/deprotection of the amino group required; high yield and ee.

Conjugate Addition Reactions for β-Amino Esters

Conjugate addition, or Michael addition, represents a powerful and widely used method for the construction of β-amino acid skeletons. This approach typically involves the addition of a nitrogen nucleophile to an α,β-unsaturated ester. In the context of synthesizing derivatives of this compound, this would involve a 2-fluorocinnamic acid ester as the Michael acceptor.

The general strategy involves the reaction of an α,β-unsaturated ester with a suitable source of ammonia or a protected amine. Chiral auxiliaries or catalysts can be employed to induce stereoselectivity, leading to the formation of enantiomerically enriched β-amino esters. Subsequent hydrolysis of the ester group yields the desired β-amino acid. While this method is a staple for β-amino acid synthesis, specific examples detailing the conjugate addition to 2-fluorocinnamate esters for the express purpose of creating this compound are not extensively documented in readily available literature. However, the principles of this reaction are broadly applicable. researchgate.net

A general representation of this synthetic approach is outlined below:

Reactant 1Reactant 2Product
2-Fluorocinnamic acid esterAmine source (e.g., ammonia, benzylamine)β-Amino ester

Following the conjugate addition, the resulting β-amino ester is hydrolyzed to afford the final this compound. The choice of amine source and reaction conditions is critical for achieving high yields and, if desired, high stereoselectivity.

One-Pot Synthesis Approaches

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure without the isolation of intermediates. A facile one-pot synthesis for 3-amino-3-arylpropionic acids has been developed, which can be applied to the synthesis of this compound. researchgate.net

This method involves a three-component reaction between an aromatic aldehyde, malonic acid, and ammonium acetate. google.comgoogle.com In the case of this compound, the reaction would commence with 2-fluorobenzaldehyde. The components are typically refluxed in an alcoholic solvent, such as ethanol or methanol (B129727), for several hours. google.com Upon cooling, the desired β-amino acid often precipitates from the reaction mixture and can be isolated by filtration. wiley-vch.de This approach avoids the need to isolate and purify intermediate products, making it a highly efficient route to the target compound. researchgate.net

Starting Material 1Starting Material 2Starting Material 3SolventProduct
2-FluorobenzaldehydeMalonic AcidAmmonium AcetateEthanolThis compound

This one-pot reaction provides a straightforward and scalable method for the preparation of various 3-amino-3-arylpropionic acids. researchgate.net

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions provide another avenue for the synthesis of β-amino acids. A common strategy involves the displacement of a leaving group at the β-position of a carboxylic acid derivative with a nitrogen nucleophile. For the synthesis of this compound, this would typically start with a β-hydroxy or β-halo carboxylic acid ester.

For instance, a β-hydroxy ester can be activated by conversion to a better leaving group, such as a tosylate or mesylate, which is then displaced by an amine or azide (B81097). If an azide is used, it is subsequently reduced to the primary amine. This pathway allows for the introduction of the amino group at a late stage in the synthesis. The stereochemistry of the reaction can often be controlled, for example, through an S(_N)2 inversion of configuration at the β-carbon.

While this is a general and versatile method for β-amino acid synthesis, specific protocols detailing the synthesis of this compound via this pathway require further investigation in the scientific literature.

Solid-Phase Synthesis Protocols for this compound Derivatives

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and peptidomimetic chemistry, allowing for the efficient assembly of amino acid chains on a solid support. kennesaw.edusemanticscholar.org The incorporation of non-proteinogenic amino acids, such as this compound, into peptide sequences is of great interest for creating novel structures with enhanced stability or biological activity. nih.gov

The use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry is the most common strategy in SPPS. rsc.orgaltabioscience.com In this approach, an N-terminally Fmoc-protected this compound would be activated and coupled to the free amino group of a resin-bound peptide chain. The Fmoc group is then removed with a mild base, typically piperidine (B6355638) in DMF, to reveal a new N-terminal amine for the next coupling cycle. altabioscience.com

The key steps in incorporating this compound into a peptide sequence via SPPS are:

Resin Swelling: The solid support (resin) is swollen in an appropriate solvent, such as DMF. kennesaw.edu

Deprotection: The N-terminal protecting group of the resin-bound amino acid or peptide is removed.

Coupling: The Fmoc-protected this compound is activated (e.g., with HBTU, HATU) and coupled to the resin.

Washing: Excess reagents are washed away.

Fmoc Removal: The Fmoc group is removed from the newly added amino acid.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and side-chain protecting groups are removed. sigmaaldrich.com The unique properties of backbone-fluorinated amino acids can influence the conformation of the resulting peptides. nih.gov

Derivatization Strategies for this compound

Protection of the Amino Group (Fmoc, Boc, Alloc)

The protection of the amino group is a crucial step in the synthesis and derivatization of amino acids to prevent unwanted side reactions during subsequent chemical transformations, particularly in peptide synthesis. researchgate.net Several protecting groups are commonly employed, each with its own specific conditions for introduction and removal, allowing for orthogonal protection strategies.

Fmoc (9-fluorenylmethoxycarbonyl): The Fmoc group is introduced by reacting the amino acid with Fmoc-Cl or Fmoc-OSu under basic conditions. researchgate.net It is stable to acidic conditions but is readily cleaved by treatment with a mild base, such as 20% piperidine in DMF. altabioscience.com This base-lability makes it the protecting group of choice for the α-amino group in SPPS. altabioscience.com

Boc (tert-butyloxycarbonyl): The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc(_2)O) in the presence of a base. organic-chemistry.org The Boc group is stable to basic conditions but is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). This acid-lability allows for its use in orthogonal protection schemes with the Fmoc group. organic-chemistry.org

Alloc (allyloxycarbonyl): The Alloc group is introduced using allyl chloroformate (Alloc-Cl) under basic conditions. highfine.com It is stable to both the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups. highfine.comug.edu.pl The Alloc group is selectively removed by treatment with a palladium(0) catalyst, such as Pd(PPh(_3))(_4), in the presence of a scavenger. researchgate.nethighfine.com This unique cleavage condition makes it a valuable tool for more complex synthetic strategies, such as the synthesis of cyclic or branched peptides.

Protecting GroupIntroduction ReagentCleavage ConditionOrthogonality
Fmoc Fmoc-Cl, Fmoc-OSuMild base (e.g., Piperidine)Orthogonal to Boc and Alloc
Boc Boc(_2)OStrong acid (e.g., TFA)Orthogonal to Fmoc and Alloc
Alloc Alloc-ClPd(0) catalystOrthogonal to Fmoc and Boc

Functionalization of the Aromatic Ring (e.g., Nitration)

Further derivatization of this compound can be achieved by functionalizing the aromatic ring. Electrophilic aromatic substitution reactions, such as nitration, can introduce new functional groups that can be further modified.

Nitration of an aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. The position of nitration on the 2-fluorophenyl ring will be directed by the existing substituents: the fluorine atom and the propanoic acid side chain. The fluorine atom is an ortho-, para-director, while the side chain is likely to be a meta-director. The interplay of these directing effects will determine the regioselectivity of the nitration.

Esterification and Amidation Reactions

The carboxylic acid group of this compound is expected to undergo standard esterification and amidation reactions. These reactions are crucial for creating derivatives with modified solubility, reactivity, and biological activity, or for use as protected intermediates in peptide synthesis.

Esterification:

Esterification of β-amino acids like this compound can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the amino acid with an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst, such as hydrogen chloride. sphinxsai.com Another effective method utilizes trimethylchlorosilane in methanol at room temperature, which has been shown to convert various amino acids into their corresponding methyl ester hydrochlorides in good to excellent yields. nih.gov

A one-pot synthesis approach for 3-amino-3-phenylpropionic acid esters has also been developed. This method involves the initial formation of the amino acid from benzaldehyde, malonic acid, and ammonium acetate in ethanol, followed by the addition of an esterifying agent like thionyl chloride to the reaction mixture without isolating the intermediate amino acid. google.com This process is efficient, achieving high purity and good yields. google.com This one-pot method could likely be adapted for this compound, starting from 2-fluorobenzaldehyde.

Amidation:

Amidation of the carboxylic acid moiety of this compound can be performed to synthesize a wide range of amide derivatives. These reactions typically involve the activation of the carboxyl group to facilitate nucleophilic attack by an amine.

Common coupling reagents used for peptide synthesis are well-suited for this purpose. Reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) can be used to form an active ester intermediate, which then readily reacts with a primary or secondary amine to form the desired amide. nih.gov

Protecting-group-free amidation methods have also been developed. One such method employs a combination of dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl₂) and imidazole. organic-chemistry.org In this process, the silane (B1218182) reagent serves to both activate the carboxy group and transiently protect the amino group, allowing for direct reaction with an amine. organic-chemistry.org This approach has been successfully applied to a variety of α-amino acids, yielding the corresponding amides in good yields with minimal racemization. organic-chemistry.org Another approach uses Lewis acid catalysts, such as Ti(OiPr)₄, to mediate the direct amidation of unprotected amino acids. nih.gov

Synthesis of Substituted this compound Analogues

The synthesis of analogues of this compound with different substituents on the phenyl ring or at other positions can be achieved through modifications of established synthetic routes for 3-amino-3-arylpropanoic acids.

A prevalent and straightforward method for synthesizing 3-amino-3-arylpropanoic acids is a one-pot, three-component reaction involving an aromatic aldehyde, malonic acid, and a source of ammonia, typically ammonium acetate. researchgate.netgoogle.com This reaction proceeds by refluxing the components in a solvent such as ethanol. google.com By selecting the appropriately substituted aromatic aldehyde, a diverse range of analogues can be prepared. For instance, using 4-fluorobenzaldehyde (B137897) in this reaction yields 3-amino-3-(4-fluorophenyl)propanoic acid. google.com Similarly, a variety of other substituted benzaldehydes can be used to generate the corresponding substituted 3-amino-3-phenylpropanoic acid analogues.

The table below illustrates the synthesis of various 3-amino-3-arylpropanoic acid analogues using this methodology, demonstrating the versatility of the approach.

Table 1: Synthesis of 3-Amino-3-arylpropanoic Acid Analogues

Starting Aldehyde Product Solvent Yield (%) Reference
Benzaldehyde 3-Amino-3-phenylpropanoic acid Methanol 74 google.com
4-Fluorobenzaldehyde 3-Amino-3-(4-fluorophenyl)propanoic acid Ethanol 80 google.com
4-Chlorobenzaldehyde 3-Amino-3-(4-chlorophenyl)propanoic acid Ethanol 65 wiley-vch.de
4-Methoxybenzaldehyde 3-Amino-3-(4-methoxyphenyl)propanoic acid Ethanol 45 wiley-vch.de

Further modifications can be made to the core structure. For example, N-acylation can be performed to introduce various substituents on the amino group. In the case of ethyl 3-amino-3-(4-cyanophenyl)propanoate, enantioselective N-acylation has been achieved using Candida antarctica lipase A (CAL-A). researchgate.net The resulting free amino acid enantiomers can then be transformed into Boc and Fmoc-protected derivatives, which are valuable building blocks in medicinal chemistry and peptide synthesis. researchgate.net

Stereochemical Resolution and Analysis of 3 Amino 3 2 Fluorophenyl Propanoic Acid Enantiomers

Chiral Resolution Techniques

Chiral resolution refers to the process of separating a racemic mixture into its individual enantiomers. Several strategies have been developed for this purpose, including enzymatic methods, the use of chiral auxiliaries, and diastereoselective synthesis.

Enzymatic resolution leverages the high stereoselectivity of enzymes to catalyze reactions on only one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the transformed one. Lipases are commonly employed for the kinetic resolution of racemic esters through enantioselective hydrolysis. For instance, Amano lipase (B570770) PS from Burkholderia cepacia has been effectively used in the kinetic resolution of aromatic β-amino acid esters. researchgate.net This method often involves the hydrolysis of a racemic ester, where the enzyme selectively converts one enantiomer into the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. researchgate.net

Another powerful approach is dynamic kinetic resolution (DKR), which combines enzymatic stereoselective transformation with in situ racemization of the substrate. This allows for the theoretical conversion of 100% of the racemic starting material into a single desired enantiomer. This has been demonstrated in the synthesis of chiral amino acids using stereoselective amino acid amidases in the presence of a racemase, such as α-amino-ε-caprolactam racemase. nih.gov This technique can convert racemic amino acid amides into optically pure D- or L-amino acids with high efficiency. nih.gov

Table 1: Examples of Enzymes in Chiral Resolution

Enzyme Type Source Organism Application Example Reference
Lipase Burkholderia cepacia Kinetic resolution of β-amino acid esters via hydrolysis. researchgate.net
D-aminopeptidase Ochrobactrum anthropi Dynamic kinetic resolution of amino acid amides to produce D-amino acids. nih.gov
L-amino acid amidase Pseudomonas azotoformans Dynamic kinetic resolution of amino acid amides to produce L-amino acids. nih.gov
Racemase Achromobacter obae In situ racemization of the substrate during dynamic kinetic resolution. nih.gov

Asymmetric synthesis using chiral auxiliaries is a robust strategy for producing enantiomerically pure compounds. A chiral auxiliary is an optically active compound that is temporarily incorporated into a substrate, directing a subsequent reaction to proceed with high diastereoselectivity. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

A prominent method applicable to the synthesis of tailor-made α- and β-amino acids involves the use of chiral Ni(II) complexes of Schiff bases. mdpi.comnih.gov In this approach, a recyclable chiral auxiliary, often derived from an amino acid like proline, is used to form a square-planar Ni(II) complex with a glycine (B1666218) or β-alanine Schiff base. mdpi.com This complex then undergoes diastereoselective alkylation or other modifications. The rigidity and defined stereochemical environment of the complex guide the incoming group to a specific face, leading to the formation of one diastereomer in high excess. mdpi.com Finally, the complex is disassembled, typically under acidic conditions, to release the target amino acid and recover the chiral auxiliary, making the process cost-effective and suitable for large-scale synthesis. mdpi.comnih.gov

Diastereoselective synthesis involves reacting a racemic or achiral substrate with a chiral reagent or catalyst to create a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties (e.g., solubility, boiling point) and can be separated using standard laboratory techniques such as crystallization or chromatography.

For fluorinated amino acids, diastereoselective strategies are particularly valuable. One approach involves the diastereoselective fluorination of precursor molecules. mdpi.com For example, the fluorination of N-Boc arylsulfonyloxazolidine derivatives can be controlled to produce specific stereoisomers of 3-fluoro-α-amino acids. mdpi.com Another method is the asymmetric Strecker reaction, which can be used to synthesize α-amino acids with high diastereomeric excess by reacting ketimines with a cyanide source in the presence of a chiral catalyst or auxiliary. mdpi.comnih.gov Once the diastereomers are separated, the chiral auxiliary or directing group is cleaved to yield the pure enantiomers of the target amino acid.

Analytical Methodologies for Enantiomeric Purity Determination

Determining the enantiomeric excess (e.e.) of a chiral compound is crucial for quality control. Chiral high-performance liquid chromatography (HPLC) and derivatization with chiral reagents followed by standard chromatography are the primary methods for this analysis.

Direct enantiomeric separation by chiral HPLC is a widely used and highly effective technique. jiangnan.edu.cnyakhak.org This method relies on the use of a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector immobilized on a solid support (e.g., silica (B1680970) gel). The enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes with different stabilities, which results in different retention times and thus separation. sigmaaldrich.com

Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are particularly successful in resolving the enantiomers of underivatized amino acids. yakhak.orgsigmaaldrich.com The separation of fluorinated aryl-propanoic acid enantiomers has been demonstrated on columns such as Chiralpak AD-H and Chiralcel OJ-H. mdpi.com

Table 2: Example of Chiral HPLC Conditions for Separation of Related Fluorophenyl-alkanoic Acid Enantiomers

Compound HPLC Column Mobile Phase Flow Rate Retention Times (min) Reference
3-(2-Fluorophenyl)-2-methylpropanoic acid Chiralpak AD-H (250 x 4.6 mm, 5 µm) Hexane (0.1% TFA)/IPA (90:10) 0.6 mL/min (S) 9.674; (R) 10.177 mdpi.com
3-(2-fluorophenyl)butanoic acid Chiralcel OJ-H (250 x 4.6 mm, 5 µm) Hexane/IPA (90:10) 0.6 mL/min (S) 10.34; (R) 11.94 mdpi.com

An alternative to direct chiral HPLC is the indirect method, which involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. These diastereomers can then be separated and quantified using standard, non-chiral (achiral) HPLC or gas chromatography (GC) methods. nih.gov

A widely used CDA for amino acids is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). nih.govmdpi.com FDAA reacts with the primary amino group of the amino acid to form stable diastereomeric derivatives that exhibit strong UV absorbance, facilitating their detection. nih.gov Other common CDAs include 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) and reagents based on o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol like N-isobutyryl-L-cysteine (IBLC). nih.govresearchgate.net The choice of CDA can significantly impact the resolution and sensitivity of the analysis. nih.gov

Table 3: Common Chiral Derivatizing Agents (CDAs) for Amino Acids

Agent (Abbreviation) Functional Group Targeted Principle Reference
Marfey's Reagent (FDAA) Primary Amine Forms stable diastereomeric DNP-L-alanine amide derivatives. nih.govmdpi.com
GITC Primary Amine Forms diastereomeric thiourea (B124793) derivatives. nih.gov
OPA / Chiral Thiol (e.g., IBLC) Primary Amine Forms fluorescent, diastereomeric isoindole derivatives. nih.govresearchgate.net

Optical Rotation Measurements for Enantiomeric Excess

Optical rotation is a fundamental property of chiral molecules and serves as a direct method for quantifying the enantiomeric purity of a sample. This technique relies on the ability of enantiomers to rotate the plane of plane-polarized light to an equal but opposite degree. The magnitude and direction of this rotation are measured using a polarimeter, providing a specific rotation value ([α]) that is characteristic of a pure enantiomer under defined conditions (e.g., temperature, solvent, concentration, and wavelength).

For 3-amino-3-(2-fluorophenyl)propanoic acid, the distinct enantiomers, (R) and (S), exhibit specific optical rotations. The (R)-enantiomer is dextrorotatory, rotating the plane of polarized light in a clockwise direction, denoted by a positive (+) sign. chemimpex.com Conversely, the (S)-enantiomer is levorotatory, rotating the light in a counter-clockwise direction, indicated by a negative (-) sign. chemimpex.com A mixture containing equal amounts of both enantiomers, known as a racemic mixture, is optically inactive as the rotations cancel each other out, resulting in an observed rotation of zero. libretexts.org

The enantiomeric excess (e.e.) of a non-racemic mixture can be calculated by comparing the observed specific rotation of the sample to the specific rotation of a pure enantiomer using the following formula:

e.e. (%) = ([α]observed / [α]max) x 100

Where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure, single enantiomer.

Detailed research findings have established the specific rotation values for the enantiomers of this compound, which are essential for these calculations.

Table 1: Specific Optical Rotation of this compound Enantiomers
EnantiomerCAS NumberSpecific Rotation [α]D25Conditions
(R)-3-amino-3-(2-fluorophenyl)propanoic acid151911-22-7+5.0 ± 2ºc=1 in H₂O
(S)-3-amino-3-(2-fluorophenyl)propanoic acid151911-32-9-1.5 to -2.5ºc=1 in 0.5N NaOH

The data presented in Table 1 illustrates the measured optical rotation for each enantiomer under specific experimental conditions. chemimpex.comchemimpex.com The difference in the solvent and the numerical value between the (R) and (S) enantiomers highlights the critical importance of standardized conditions when measuring and comparing specific rotation values. By utilizing these reference values, researchers can accurately determine the enantiomeric composition of their synthesized or resolved samples of this compound, which is a crucial step in stereoselective synthesis and analysis.

Spectroscopic and Advanced Structural Characterization of 3 Amino 3 2 Fluorophenyl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 3-amino-3-(2-fluorophenyl)propanoic acid in solution. By analyzing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the atomic framework and connectivity can be assembled.

In ¹H NMR spectroscopy, the chemical shift, integration, and splitting pattern of each signal reveal the electronic environment and proximity of neighboring protons. For this compound, one would anticipate a distinct set of signals corresponding to the aliphatic chain and the aromatic ring protons.

The aliphatic protons—the methine proton (CH) adjacent to the amino group and the two diastereotopic methylene (B1212753) protons (CH₂) adjacent to the carboxylic acid—would appear as complex multiplets due to spin-spin coupling with each other. The aromatic region would display four signals corresponding to the protons on the 2-fluorophenyl ring, with their chemical shifts and coupling constants influenced by the fluorine substituent and the amino-propanoic acid chain. The broad, exchangeable protons of the amino (NH₂) and carboxylic acid (OH) groups would also be observable, though their chemical shifts can vary significantly with solvent, concentration, and temperature.

Table 1: Expected ¹H NMR Data for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
-CH(NH₂)~4.5 - 4.8Multiplet (dd, t)J(H,H), J(H,F)
-CH₂COOH~2.7 - 3.0Multiplet (dd)J(H,H)
Ar-H~7.0 - 7.6MultipletsJ(H,H), J(H,F)
-NH₂Variable (Broad)Singlet (br)N/A
-COOHVariable (Broad)Singlet (br)N/A

A proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, one for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most deshielded, appearing at the lowest field (~170-175 ppm). The six aromatic carbons would resonate in the typical range of ~115-165 ppm, with the carbon directly bonded to the fluorine atom (C-F) exhibiting a large one-bond coupling constant (¹JCF), resulting in a doublet. The chemical shifts of the other aromatic carbons would also be influenced by coupling to fluorine over multiple bonds. The aliphatic methine (CH) and methylene (CH₂) carbons would appear at higher field.

Table 2: Expected ¹³C NMR Data for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-COOH~172 - 176
Ar C-F~158 - 162 (doublet, ¹JCF)
Ar C-CH~135 - 140
Ar-C~115 - 132
-CH(NH₂)~50 - 55
-CH₂COOH~40 - 45

¹⁹F NMR is a highly sensitive technique for probing the local environment of the fluorine atom. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. Its chemical shift is characteristic of a fluorine atom attached to an aromatic ring. The signal would likely appear as a multiplet due to coupling with the ortho- and meta-protons on the phenyl ring. The precise chemical shift provides valuable information about the electronic effects within the molecule. For monofluorobenzene, the chemical shift is approximately -113 ppm relative to CFCl₃.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound (C₉H₁₀FNO₂), the expected exact mass is approximately 183.07 Da. In high-resolution mass spectrometry (HRMS), this value can be measured with high precision, confirming the molecular formula.

Electron ionization (EI) or electrospray ionization (ESI) would reveal the molecular ion peak ([M]⁺ or [M+H]⁺). Common fragmentation pathways for β-amino acids include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage adjacent to the amino group. A significant fragment ion would be expected at m/z 124, corresponding to the [FC₆H₄CHNH₂]⁺ fragment, which arises from the cleavage of the bond between the α- and β-carbons.

Table 3: Expected Mass Spectrometry Data for this compound

m/z ValueProposed Fragment Identity
184.0768[M+H]⁺ (Molecular Ion + Proton)
166.0663[M+H - H₂O]⁺
138.0713[M+H - HCOOH]⁺
124.0608[FC₆H₄CHNH₂]⁺
109.0448[FC₆H₅]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy techniques like IR and Raman are crucial for identifying the functional groups present in the molecule. The zwitterionic nature of amino acids in the solid state leads to characteristic absorption bands.

Key expected vibrational modes include:

N-H stretching: Broad absorptions from the -NH₃⁺ group, typically in the 3000-2500 cm⁻¹ region, often overlapping with C-H and O-H stretches.

O-H stretching: A very broad band for the carboxylic acid O-H group, centered around 3000 cm⁻¹.

C-H stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=O stretching: A strong absorption for the carboxylate anion (COO⁻) asymmetric stretch is expected around 1630-1550 cm⁻¹. The symmetric stretch appears around 1400 cm⁻¹.

N-H bending: An absorption around 1550-1480 cm⁻¹ is characteristic of the -NH₃⁺ symmetric bending mode.

C-F stretching: A strong, characteristic band for the aryl-fluoride bond is expected in the 1270-1210 cm⁻¹ region.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are indicative of the phenyl ring.

Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic ring and C-C skeletal modes.

X-ray Crystallography for Solid-State Structure Determination

While no publicly available crystal structure for this compound has been identified, X-ray crystallography would provide the definitive solid-state structure. This technique would precisely determine bond lengths, bond angles, and torsion angles. It would confirm the zwitterionic form of the molecule in the crystal lattice and reveal the intricate network of intermolecular interactions, such as hydrogen bonds involving the ammonium (B1175870) (-NH₃⁺) and carboxylate (-COO⁻) groups, which dictate the crystal packing arrangement. A related structure, 3-[3-(2-Fluorobenzoyl)thioureido]propionic acid, has been shown to crystallize in the monoclinic P2₁/c space group, forming centrosymmetric dimers through hydrogen bonding. A similar packing motif could be possible for the title compound.

Table of Compounds

Compound Name
This compound
3-[3-(2-Fluorobenzoyl)thioureido]propionic acid

Computational and Theoretical Investigations of 3 Amino 3 2 Fluorophenyl Propanoic Acid

Molecular Modeling and Docking Studies to Predict Interactions with Biological Receptors

Molecular modeling and docking are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a biological target, typically a protein or enzyme. For 3-amino-3-(2-fluorophenyl)propanoic acid, these studies are crucial for identifying potential biological receptors and elucidating its mechanism of action.

Docking simulations involve placing the 3D structure of the compound into the binding site of a receptor and calculating the most stable binding poses, or conformations. The stability is often estimated by a scoring function that approximates the binding free energy. This process can help predict whether the compound is likely to be an agonist or antagonist. For instance, studies on similar propanoic acid derivatives have used docking to identify possible interactions with cancer-related proteins like SIRT2 and EGFR. mdpi.com

The unique structural features of this compound, particularly the fluorophenyl group, are known to enhance biological activity, making it a candidate for receptor modulation studies. chemimpex.com Docking studies can reveal how the fluorine atom participates in specific interactions, such as hydrogen bonds or halogen bonds, with amino acid residues in the receptor's active site. This information is invaluable for understanding the molecular basis of its activity and for designing more potent and selective analogs. chemimpex.com In silico investigations of related compounds have successfully used tools like PatchDock and YASARA to decipher the molecular nature of their binding to key enzymes. plos.org

Computational Technique Application to this compound Predicted Outcome
Molecular Docking Predict binding mode and affinity to various biological receptors (e.g., kinases, ion channels).Identification of likely biological targets and prediction of inhibitory or activatory potential.
Induced-Fit Docking (IFD) Account for protein flexibility upon ligand binding to provide a more accurate binding model.Refined understanding of key amino acid interactions and conformational changes in the receptor. mdpi.com
Molecular Dynamics (MD) Simulation Simulate the dynamic behavior of the ligand-receptor complex over time.Assessment of binding stability and the role of solvent molecules in the interaction. frontiersin.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict a variety of molecular properties with high accuracy.

Like other amino acids, this compound can exist in different conformations and ionic states. In aqueous environments, it is expected to form a zwitterionic structure, where the amino group is protonated (-NH3+) and the carboxylic acid group is deprotonated (-COO⁻). researchgate.net DFT calculations are instrumental in determining the most stable conformations of both the neutral and zwitterionic forms. nih.gov

Computational studies on the closely related isomer, 3-amino-3-(4-fluorophenyl)propanoic acid, have shown that zwitterionic monomer and dimer structures can be modeled. researchgate.net These models are stabilized by intra- and intermolecular hydrogen bonds between the -NH3+ and -COO⁻ groups. researchgate.net For this compound, DFT would be used to explore the potential energy surface, identifying low-energy conformers and the rotational barriers between them. The presence of the fluorine atom at the ortho position can influence the preferred conformation of the phenyl ring relative to the propanoic acid backbone due to steric and electronic effects.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. For the zwitterionic form of this compound, DFT would predict characteristic vibrational modes for the -NH3+ and -COO⁻ moieties. researchgate.net Comparing these theoretical spectra with experimental data helps to confirm the molecular structure and its zwitterionic state. researchgate.netresearchgate.net

Furthermore, DFT provides detailed information about the electronic structure, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability.

Hydrogen bonding plays a critical role in the structure and function of amino acids. In this compound, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are possible. DFT calculations allow for a detailed analysis of these interactions.

For the zwitterionic form, strong N–H⋯O hydrogen bonds are expected to form between the ammonium (B1175870) and carboxylate groups. researchgate.net Studies on the 4-fluoro isomer have used DFT to model these bonds in both monomeric and dimeric structures, finding that the intermolecular N–H⋯O vibrational modes correlate well with experimental IR spectra. researchgate.net Such analyses can determine the geometry (bond length and angle) and strength of these hydrogen bonds, providing insight into the crystal packing and solution-state behavior of the compound. researchgate.netresearchgate.net

Quantum Chemical Analyses (e.g., NBO, AIM, NCI) for Electronic Properties

To gain a deeper understanding of the electronic properties and non-covalent interactions, advanced quantum chemical analyses are often performed on DFT-optimized geometries.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the delocalization of electron density between orbitals, which is a key feature of hydrogen bonding. In the N–H⋯O bonds of zwitterionic this compound, NBO analysis would likely show delocalization of electronic charge from a lone pair (n) orbital on the oxygen atom to an antibonding (σ*) orbital of the N-H bond. researchgate.net The energy associated with this interaction (E(2) stabilization energy) quantifies the strength of the hydrogen bond.

Atoms in Molecules (AIM) Theory: The AIM theory, developed by Richard Bader, analyzes the electron density topology to characterize chemical bonds. The presence of a bond critical point (BCP) and a bond path between the hydrogen donor and acceptor atoms is a definitive criterion for a hydrogen bond. researchgate.net The properties of the electron density at the BCP can be used to classify the strength and nature of the interaction.

Non-Covalent Interaction (NCI) Index: NCI analysis is a method to visualize non-covalent interactions in real space. It generates 3D plots that highlight regions of hydrogen bonding, van der Waals interactions, and steric repulsion, providing a qualitative and intuitive picture of the interactions that stabilize the molecular structure. researchgate.net For the 4-fluoro isomer, NCI analysis has shown the N–H⋯O bond to be of medium strength. researchgate.net

Analysis Method Property Investigated Insights for this compound
NBO Charge transfer and orbital interactions.Quantifies the stabilization energy of intra- and intermolecular hydrogen bonds. researchgate.net
AIM Electron density topology.Confirms the presence and characterizes the nature of hydrogen bonds via bond critical points. researchgate.net
NCI Visualization of non-covalent interactions.Provides a 3D map of attractive (hydrogen bonds) and repulsive (steric) interactions within the molecule. researchgate.net

Structure-Activity Relationship (SAR) Prediction and Optimization through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. drugdesign.org Computational approaches are invaluable for predicting the SAR of a molecule like this compound and for guiding the optimization of its structure to enhance potency or reduce side effects.

The presence and position of the fluorine atom on the phenyl ring are critical determinants of biological activity. mdpi.com Computational SAR can be explored by creating a virtual library of analogs with modifications at different positions. For example, one could model isomers with fluorine at the meta or para positions, or introduce other substituents on the phenyl ring. DFT calculations and molecular docking could then be performed on these analogs to predict how these changes affect their electronic properties, conformation, and binding affinity to a target receptor.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed. These models use statistical methods to correlate calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally determined biological activity. A robust QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for chemical synthesis and experimental testing. This approach accelerates the drug discovery process by focusing resources on compounds with the highest probability of success. mdpi.commdpi.com

Applications of 3 Amino 3 2 Fluorophenyl Propanoic Acid in Advanced Chemical Research

Role as a Key Building Block in Complex Organic Synthesis

3-Amino-3-(2-fluorophenyl)propanoic acid serves as a versatile starting material for the synthesis of a wide array of complex organic molecules, particularly heterocyclic compounds with potential biological activity. The presence of both an amino and a carboxylic acid group, along with the reactive fluorophenyl moiety, allows for diverse chemical transformations.

One important application is in the synthesis of β-lactams (azetidin-2-ones), which are core structures in many antibiotic drugs. The Staudinger cycloaddition, a [2+2] cycloaddition of a ketene with an imine, is a common method for synthesizing these strained ring systems. This compound can be a precursor to the imine component, leading to the formation of 3-amino-β-lactams with a 2-fluorophenyl substituent at the 4-position. These derivatives are of interest for developing new antibacterial agents. researchgate.netnih.gov

Furthermore, this β-amino acid is a valuable precursor for the synthesis of γ-lactams (pyrrolidin-2-ones), another important class of heterocyclic compounds found in many natural products and pharmaceuticals. mdpi.comorganic-chemistry.org Synthetic strategies often involve intramolecular cyclization reactions of appropriately functionalized derivatives of the amino acid.

The fluorinated phenyl ring also opens avenues for various cross-coupling reactions, enabling the construction of more complex molecular architectures. The fluorine atom can influence the electronic properties of the aromatic ring, potentially directing regioselectivity in substitution reactions. This makes this compound a useful building block for creating libraries of compounds for drug discovery screening. chemimpex.com

Utility in Peptide Synthesis and Peptidomimetic Design

The incorporation of non-natural amino acids into peptides is a powerful strategy to enhance their therapeutic potential by improving properties such as resistance to enzymatic degradation and receptor selectivity. This compound, as a β-amino acid, introduces significant changes to the peptide backbone, leading to the formation of peptidomimetics with novel secondary structures and biological activities.

Incorporation into Bioactive Peptides and Analogues

The replacement of natural α-amino acids with β-amino acids like this compound can lead to peptides with increased stability towards proteases. researchgate.netresearchgate.net This is because the altered backbone stereochemistry is not recognized by the active sites of many peptidases. This enhanced stability is a crucial attribute for developing peptide-based drugs with improved pharmacokinetic profiles.

For instance, the introduction of fluorinated amino acids has been explored in the context of antimicrobial peptides (AMPs). nih.govunmc.edumdpi.comproteopedia.orgmdpi.com While specific examples incorporating this compound are not extensively documented in publicly available literature, the principles of using fluorinated amino acids to enhance the amphipathic nature and membrane-disrupting capabilities of AMPs are well-established. The 2-fluorophenyl group can contribute to the hydrophobic face of a helical peptide, promoting its interaction with bacterial cell membranes.

Design of Conformationally Constrained Peptide Structures

One of the most significant applications of β-amino acids in peptide design is the induction of specific, predictable secondary structures. Peptides composed of β-amino acids, known as β-peptides, can form stable helices, sheets, and turns that are distinct from those formed by α-peptides. acs.org The substitution pattern and stereochemistry of the β-amino acid monomers dictate the resulting conformation.

The 2-fluorophenyl substituent of this compound plays a crucial role in influencing the local conformation of the peptide backbone. The steric bulk of the substituted phenyl ring can restrict the rotation around the Cα-Cβ and Cβ-Cγ bonds, leading to a more defined and rigid peptide structure. flinders.edu.au This conformational rigidity can be advantageous in drug design, as it can lock the peptide into its bioactive conformation, thereby increasing its binding affinity and selectivity for a specific biological target. The fluorine atom itself can also engage in specific non-covalent interactions, such as dipole-dipole interactions, which can further stabilize the desired peptide fold. nih.govrsc.org

Development of Bioactive Molecules and Molecular Probes

The unique structural and electronic properties of this compound make it a valuable component in the design of novel bioactive molecules and molecular probes for studying biological systems.

Exploration of Molecular Interactions with Enzymes (e.g., Enzyme Inhibition Studies)

Derivatives of β-amino acids have been widely investigated as inhibitors of various enzymes. The altered peptide backbone can mimic the transition state of an enzymatic reaction, leading to potent and specific inhibition. While specific data for this compound derivatives is limited, related β-amino acid derivatives have shown significant inhibitory activity against several classes of enzymes. nih.gov

For example, sulfamate derivatives of β-amino acids have been synthesized and shown to be potent inhibitors of human carbonic anhydrase (hCA) I and II, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase. nih.gov The inhibitory activities (Ki values) of some of these derivatives are presented in the table below, illustrating the potential for developing potent enzyme inhibitors from β-amino acid scaffolds.

CompoundhCA I Ki (nM)hCA II Ki (nM)AChE Ki (nM)BChE Ki (nM)α-Gly Ki (nM)
Derivative 123.818.958.1023.1614.02
Derivative 235.2921.4715.7345.8229.51
Derivative 342.9752.2345.5181.8448.68
Data adapted from a study on sulfamate derivatives of β-amino acids and is illustrative of the potential of this class of compounds. nih.gov

The development of inhibitors for enzymes like γ-secretase, implicated in Alzheimer's disease, has also utilized β-peptides, which have demonstrated high inhibitory activity. acs.org

Investigation of Receptor Modulation and Ligand-Receptor Binding

The conformationally constrained nature of peptides and molecules derived from this compound makes them excellent candidates for studying and modulating ligand-receptor interactions. A rigid ligand can provide a more precise understanding of the binding pocket of a receptor and can lead to higher selectivity for a particular receptor subtype.

A key area of investigation for β-amino acid derivatives is their potential as modulators of GABA (γ-aminobutyric acid) receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. nih.gov Analogues of GABA are used to treat a variety of neurological disorders. chemimpex.com The this compound scaffold can be used to synthesize conformationally restricted GABA analogues, where the fluorophenyl group can influence the binding affinity and selectivity for different GABA receptor subtypes (GABA-A, GABA-B, and GABA-C). nih.govwikipedia.org

Furthermore, the fluorine atom can serve as a sensitive probe in ¹⁹F NMR spectroscopy studies. acs.orgresearchgate.netacs.org By incorporating a fluorinated amino acid like this compound into a ligand, researchers can use ¹⁹F NMR to monitor the binding of the ligand to its receptor and to characterize the conformational changes that occur upon binding. This technique provides valuable insights into the molecular basis of ligand-receptor recognition. nih.govacs.org

Scaffold for Inhibitors of Specific Molecular Targets (e.g., HDAC, TcTS, EGFR, SIRT2)

The unique structural framework of this compound and its derivatives has positioned it as a valuable scaffold in the design of inhibitors for a range of specific molecular targets. The presence of the fluorophenyl group can enhance biological interactions and improve pharmacokinetic properties, making this class of compounds a focus of medicinal chemistry research.

Histone Deacetylase (HDAC): The 3-amino-3-arylpropionic acid backbone is a key structural motif for developing inhibitors of histone deacetylases (HDACs). Polypeptide compounds synthesized using this unnatural beta-amino acid have demonstrated inhibitory activity against HDACs. google.com This suggests their potential application in therapies for a variety of diseases, including cancer and inflammatory conditions, where HDACs are crucial regulatory enzymes. google.com

Trypanosoma cruzi trans-sialidase (TcTS): Derivatives of 3-amino-3-arylpropionic acid have been synthesized and investigated as potential inhibitors of Trypanosoma cruzi trans-sialidase (TcTS), a key enzyme for the parasite that causes Chagas disease. nih.gov In one study, a series of novel phthaloyl derivatives were developed, with compound D-11 emerging as a potent inhibitor. nih.gov Molecular docking studies revealed that D-11 interacts with key amino acid residues in the active site of TcTS, including Arg35, Tyr119, Glu230, Arg245, Trp312, Arg314, and Tyr342, through hydrogen bonds, π-π stacking, and other forces. nih.gov This compound exhibited strong enzymatic inhibition and significant trypanocidal effects against two different T. cruzi strains. nih.gov The research underscores the potential of the 3-amino-3-arylpropionic acid scaffold in developing new anti-Chagas agents. nih.govnih.gov

Table 1: Inhibitory and Trypanocidal Activity of TcTS Inhibitor D-11

Parameter Value Reference Strain
Binding Affinity -11.1 kcal/mol N/A
TcTS Enzyme Inhibition 86.9% ± 5 N/A
LC₅₀ (Trypanocidal) 52.70 ± 2.70 µM NINOA

| LC₅₀ (Trypanocidal) | 46.19 ± 2.36 µM | INC-5 |

Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2): While not the exact subject compound, closely related 3-aminopropanoic acid derivatives serve as promising scaffolds for dual-targeting inhibitors. Research on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has shown their potential as anticancer candidates by targeting both EGFR and SIRT2. mdpi.com In silico studies suggest these compounds can interact with conserved amino acid residues in both enzymes, highlighting the versatility of the propanoic acid scaffold for developing therapies against drug-resistant cancers. mdpi.com

Contribution to Neurotransmitter Research

This compound is utilized in neuroscience research as a tool to investigate neurotransmitter systems. chemimpex.com Its structure allows it to serve as a building block in the synthesis of pharmaceutical agents aimed at neurological disorders. chemimpex.com Researchers have employed this compound to explore its potential as a modulator of synaptic transmission, which could pave the way for innovative treatments for conditions such as depression and anxiety. chemimpex.com The fluorinated phenyl group is a key feature, enhancing the molecule's interaction with biological targets within the central nervous system. chemimpex.com

Applications in Materials Science Research (e.g., Polymer Formulation)

In the field of materials science, this compound and its analogs are recognized for their role in the development of advanced materials, including specialized polymers. chemimpex.comchemimpex.com The compound's capacity to engage in a variety of chemical reactions makes it a versatile component for creating tailored materials with specific functionalities. chemimpex.com A related compound, Fmoc-(S)-3-Amino-3-(2-bromophenyl)propionic acid, can be integrated into polymer backbones or grafted onto surfaces. nbinno.com This process can create specialized coatings with controlled chemical reactivity or biological interactions, suggesting similar potential for the 2-fluoro derivative in applications like biosensors or controlled release systems. nbinno.com The unique properties conferred by the fluorophenyl group can enhance the performance characteristics of the final polymer formulation. chemimpex.com

Integration into Combinatorial Chemistry and High-Throughput Screening Libraries

This compound serves as an important building block in the generation of compound libraries for drug discovery. google.com As a β-unnatural amino acid, it provides structural diversity that is crucial for constructing combinatorial libraries. google.com These libraries, containing a vast number of structurally varied compounds, are then subjected to high-throughput screening to identify molecules that interact with specific biological targets. nih.gov The unique chemical structure of this compound, including its stereochemistry and the presence of the fluorine atom, makes it an attractive component for creating new chemical entities (NCEs) with potentially improved efficacy and pharmacokinetic profiles. nbinno.com Its utility in controlled synthesis, particularly when using protecting groups like Boc or Fmoc, facilitates its incorporation into a wide range of molecular scaffolds for screening. nbinno.comnbinno.com

Table 2: Mentioned Compound Names

Compound Name Abbreviation / Trivial Name Molecular Target / Application Area
This compound - General Scaffold
3-amino-3-arylpropionic acid - HDAC, TcTS
Phthaloyl derivative D-11 D-11 TcTS
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid - EGFR, SIRT2
Fmoc-(S)-3-Amino-3-(2-bromophenyl)propionic Acid - Materials Science, Combinatorial Chemistry
Nifurtimox - TcTS (Reference Drug)
Benznidazole - TcTS (Reference Drug)

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Green Chemistry Approaches

Future research into the synthesis of 3-amino-3-(2-fluorophenyl)propanoic acid is likely to prioritize the development of more efficient and environmentally sustainable methods. While traditional multi-step syntheses have been employed for β-amino acids, emerging strategies focus on improving atom economy, reducing hazardous waste, and utilizing renewable resources.

One promising direction is the refinement of one-pot synthesis methodologies. These reactions, which combine multiple steps into a single procedure, can significantly reduce solvent usage and purification efforts. scribd.comresearchgate.netgoogle.com For instance, a one-pot synthesis of 3-amino-3-arylpropionic acids has been developed, and further optimization of this approach for the 2-fluoro substituted variant could lead to higher yields and improved purity. researchgate.net

The application of green chemistry principles is another critical area of future research. This includes the exploration of biocatalytic methods, which utilize enzymes to perform chemical transformations with high selectivity and under mild reaction conditions. nih.govresearchgate.netrsc.orgnih.gov Enzymes such as transaminases and nitrile-hydrolyzing enzymes have shown potential in the synthesis of β-amino acids. researchgate.net Developing a biocatalytic route to this compound could offer a more sustainable alternative to traditional chemical synthesis. Further research into palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines could also provide more direct and efficient synthetic pathways. illinois.edu

Expanded Scope of Derivatization for Enhanced Research Utility

The versatility of this compound as a research tool can be significantly expanded through chemical derivatization. Modification of its amino and carboxyl functional groups can yield a diverse library of compounds with tailored properties for various applications.

Future research could focus on N-acylation and esterification reactions to create derivatives with altered solubility, lipophilicity, and biological activity. These modifications are crucial for applications in drug discovery and for creating molecular probes. For example, derivatization can be employed to incorporate the amino acid into peptides, potentially enhancing their metabolic stability and altering their conformational properties. acs.orgnih.govresearchgate.netpeptide.com

Furthermore, the development of novel protecting group strategies for the amino and carboxyl groups will be essential for its efficient use in solid-phase peptide synthesis. The strategic derivatization of this compound will undoubtedly broaden its utility in medicinal chemistry and chemical biology.

Deeper Understanding of Molecular Interactions via Advanced Biophysical Techniques

A deeper understanding of the conformational preferences and intermolecular interactions of this compound is crucial for its rational application in various fields. Advanced biophysical techniques can provide atomic-level insights into its behavior in different environments.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying fluorinated molecules. scilit.comnih.govresearchgate.netcopernicus.orgresearchgate.netnih.gov The ¹⁹F nucleus is highly sensitive to its local chemical environment, making it an excellent probe for conformational changes and binding events. Future studies could utilize ¹⁹F NMR to investigate the structure and dynamics of peptides and proteins incorporating this amino acid, providing valuable information on protein folding and protein-ligand interactions.

X-ray crystallography can provide precise three-dimensional structural information of this compound and its derivatives in the solid state. iisc.ac.inyoutube.comnih.govpan.pl Determining the crystal structures of peptides containing this amino acid can reveal how the fluorinated phenyl ring influences peptide backbone conformation and packing in the crystal lattice.

Computational modeling will also play a vital role in complementing experimental data. Molecular dynamics simulations and quantum mechanical calculations can be used to explore the conformational landscape of the molecule and to predict its interactions with biological targets.

Development of Advanced Analytical Tools for Chiral Purity and Conformational Studies

As a chiral molecule, the stereochemistry of this compound is critical for its biological activity. Therefore, the development of advanced analytical methods for determining its enantiomeric purity and for studying its conformational properties is of high importance.

Chiral High-Performance Liquid Chromatography (HPLC) is a well-established technique for separating enantiomers. researchgate.netnih.govchromatographyonline.comresearchgate.net Future research could focus on developing novel chiral stationary phases that offer improved resolution and efficiency for the separation of fluorinated β-amino acids. chromatographyonline.com

Chiral Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for chiral separations, requiring smaller sample volumes. nih.govnih.govcreative-proteomics.comvdu.lt The development of new chiral selectors for CE could enable rapid and sensitive analysis of the enantiomeric composition of this compound.

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration and solution-phase conformation of chiral molecules. nih.govrsc.orgwikipedia.orgacs.orgbio-structure.com Applying VCD to this compound and its derivatives could provide detailed insights into their three-dimensional structure in solution.

Exploration of New Chemical Biology Applications

The unique properties of this compound make it an attractive candidate for various applications in chemical biology. Its fluorine label can be exploited for in-cell studies, and its structure can be incorporated into bioactive molecules.

One exciting area of future research is its use in metabolic labeling . nih.gov Introducing this non-canonical amino acid into proteins in living cells could enable the study of protein synthesis, localization, and turnover using techniques like ¹⁹F NMR. ucla.eduresearchgate.netacs.org

Furthermore, this compound can serve as a valuable building block for the design of enzyme inhibitors and other bioactive peptides . chemimpex.com The fluorinated phenyl group can engage in specific interactions with enzyme active sites, potentially leading to highly potent and selective inhibitors. Its incorporation into peptides can also modulate their biological activity and pharmacokinetic properties. The development of this compound as a chemical probe will undoubtedly contribute to a deeper understanding of complex biological systems.

Q & A

Basic: What are the common synthetic routes for 3-amino-3-(2-fluorophenyl)propanoic acid?

Answer:
The synthesis typically involves nucleophilic substitution reactions using 2-fluorophenyl precursors. Key steps include:

  • Substitution Reactions : Reacting halogenated intermediates (e.g., brominated or chlorinated derivatives) with ammonia under basic conditions (e.g., NaOH/K₂CO₃ in polar solvents like DMF or ethanol) to introduce the amino group .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to achieve >95% purity .
  • Safety : Ensure inert atmosphere (N₂/Ar) to prevent oxidation of the amino group during synthesis .

Basic: How is this compound characterized in research settings?

Answer:
Characterization employs a combination of techniques:

  • Structural Analysis :
    • ¹H/¹³C/¹⁹F NMR : To confirm substituent positions and fluorine coupling patterns (e.g., ¹⁹F NMR δ -110 to -120 ppm for aromatic F) .
    • X-ray Crystallography : For absolute stereochemical determination in enantiopure samples .
  • Purity Assessment :
    • HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to verify purity (>95%) .

Basic: What biological activities are associated with this compound?

Answer:
The compound is explored for:

  • Enzyme Inhibition : As a β-amino acid analog, it may interfere with bacterial alanine racemase or eukaryotic amino acid decarboxylases .
  • Anticancer Potential : In vitro cytotoxicity assays (e.g., MTT against HeLa or MCF-7 cell lines) are used to evaluate IC₅₀ values .
  • Structural Probes : Fluorine’s electronegativity enhances binding affinity in protein-ligand studies (e.g., fluorescence polarization assays) .

Advanced: How can researchers address enantioselective synthesis challenges for this compound?

Answer:
Enantiomeric purity is critical for biological activity. Methodological approaches include:

  • Chiral Catalysts : Use of Cinchona alkaloids (e.g., (DHQ)₂PHAL) in asymmetric hydrogenation or enzymatic resolution (lipases) .
  • Analytical Validation : Chiral HPLC (Chiralpak AD-H column) or polarimetry to confirm enantiomeric excess (>99% ee) .
  • Case Study : A 2024 study resolved (2S,3S)- and (2R,3R)-isomers via kinetic resolution, achieving 98% ee using Pseudomonas cepacia lipase .

Advanced: How can contradictory bioactivity data in fluorinated β-amino acids be resolved?

Answer:
Contradictions often arise from substituent positioning or stereochemistry. Strategies include:

  • Structure-Activity Relationship (SAR) Studies :
    • Vary substituents (e.g., compare 2-fluoro vs. 4-fluoro analogs) to isolate electronic vs. steric effects .
    • Use isosteric replacements (e.g., Cl for F) to assess halogen-specific interactions .
  • In Silico Modeling : Molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., kinases) .

Advanced: What computational methods optimize reaction conditions for derivatives of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates transition-state energies for substitution reactions (e.g., B3LYP/6-31G* basis set) to predict regioselectivity .
  • Reaction Yield Optimization :
    • DOE (Design of Experiments) to model solvent polarity, temperature, and catalyst loading effects .
    • Case Example: A 2025 study achieved 85% yield by optimizing Pd-catalyzed coupling (60°C, DMF/H₂O) .

Advanced: How does fluorine substitution impact pharmacokinetic properties?

Answer:
Fluorine’s electronegativity and small size enhance:

  • Metabolic Stability : Reduces CYP450-mediated oxidation (e.g., t₁/₂ increased by 2× in rat liver microsomes) .
  • Membrane Permeability : LogP calculations (ChemDraw) show fluorine lowers lipophilicity, improving aqueous solubility .
  • Bioavailability : Comparative studies with non-fluorinated analogs show 30% higher Cₘₐₓ in murine models .

Advanced: What analytical techniques resolve structural ambiguities in fluorinated analogs?

Answer:

  • Dynamic NMR : To study hindered rotation in ortho-fluorophenyl groups (e.g., coalescence temperature analysis) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ calc. 212.0821, found 212.0825) .
  • NOESY/ROESY : Identifies spatial proximity of fluorine to adjacent protons in rigid conformers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.